Home > Products > Screening Compounds P28415 > 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one - 877810-92-9

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Catalog Number: EVT-2984944
CAS Number: 877810-92-9
Molecular Formula: C20H18BrNO3
Molecular Weight: 400.272
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Claisen rearrangement: This method involves the thermal rearrangement of 7-propargyloxyspirochromanones and 4-propargyloxyresacetophenones to form the desired spirocyclic framework [].
  • Multi-step synthesis: This approach typically involves the construction of the piperidine ring onto a pre-existing chroman-4-one scaffold through a series of reactions, including condensation, cyclization, and reduction steps [, ].
Molecular Structure Analysis

For instance, studies have shown that introducing specific substituents like sulfonyl spacers [], aryl groups [], and halogen atoms [] can enhance the cytotoxic activity of these compounds against various cancer cell lines.

Mechanism of Action
  • Induction of apoptosis: Studies have shown that certain derivatives induce apoptosis in cancer cells, leading to cell death [].
  • Inhibition of acetyl-CoA carboxylase (ACC): Specific spiro[chroman-2,4'-piperidin]-4-one derivatives have demonstrated potent inhibitory activity against ACC, a key enzyme involved in fatty acid biosynthesis, making them potential therapeutic agents for metabolic diseases [].
Applications
  • Anticancer agents: Several derivatives exhibit potent cytotoxic activity against various cancer cell lines, making them attractive candidates for further development as anticancer drugs [, , ].
  • Anti-tuberculosis agents: Studies have identified spiro[chroman-2,4'-piperidin]-4-one derivatives with significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents [].
  • Treatment of metabolic diseases: Derivatives acting as ACC inhibitors hold therapeutic potential for treating metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease [].

Spiro[chroman-2,4'-piperidin]-4(3H)-one Derivatives

Compound Description: This class of compounds encompasses a series of novel spiro[chroman-2,4'-piperidin]-4(3H)-one derivatives designed, synthesized, and evaluated for their anti-tuberculosis (anti-TB) activity. []

Relevance: This class shares the core spiro[chroman-2,4'-piperidin]-4-one structure with 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one. The variations within this class typically involve substitutions at different positions on the chroman or piperidine ring systems. []

7-(5-((Substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one Hydrochloride Analogues

Compound Description: These analogues represent another series of compounds designed as potential anticancer agents. []

Relevance: Similar to the previous class, these compounds retain the core spiro[chroman-2,4'-piperidin]-4-one scaffold of 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one. The distinguishing feature of this class is the presence of a thiophene ring with a substituted aminomethyl group at the 7-position of the chroman moiety. []

6,7-Dimethyl-1'-[(7-methyl-1H-indazol-5-yl)carbonyl]spiro[chromene-2,4'-piperidin]-4(3H)-one

Compound Description: This specific compound has been identified as a ligand for the humanized yeast ACC carboxyltransferase domain. []

Relevance: This compound shares the spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold with 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one. It also features an indazole ring system linked via a carbonyl group to the piperidine nitrogen, similar to the bromobenzoyl group in the target compound. []

Spiro[pyrano[2,3‐f]chromen‐2,1′‐cycloalkan]‐4‐ones and 1′‐Alkylspiro[pyrano[2,3‐f]chromen‐2,4′‐piperidin]‐4‐ones

Compound Description: This class encompasses angular pyranospirochromanones synthesized via Claisen rearrangement reactions of 7-propargyloxyspirochromanones and 4-propargyloxyresacetophenones. []

Relevance: While structurally distinct from 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, these compounds share the spirochromanone core structure. The key difference lies in the presence of an additional pyrano ring fused to the chromanone system. []

Dispiropyrrolidines

Compound Description: Dispiropyrrolidines, alongside their intermediates, bisarylidene piperidones, were investigated for their in vitro anti-mycobacterial activities. Notably, compound 4g, 1-Methyl-4-(2,4-dichlorophenyl)pyrrolo-(spiro[2.3″]oxindole)-spiro[3.3′]-5′-(2,4-dichlorophenylmethylidene)piperidin-4′-one, demonstrated significant antimycobacterial activity. []

Relevance: Although structurally dissimilar to 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, the dispiropyrrolidines warrant mention due to their shared focus on anti-mycobacterial activity. []

Spiro[2H-indol]-3(1H)-ones

Compound Description: This class includes spiro[2H-indole-2-cyclohexan]-3(1H)-imines and spiro[2H-indole-2,4'-piperidin]-3(1H)-imines synthesized through radical cyclization reactions. These compounds exhibit conformational switching upon methylation of the aniline nitrogen. []

Relevance: While structurally distinct from 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, the spiro[2H-indol]-3(1H)-ones highlight the broader exploration of spirocyclic compounds containing heterocyclic moieties. []

Properties

CAS Number

877810-92-9

Product Name

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

IUPAC Name

1'-(4-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Molecular Formula

C20H18BrNO3

Molecular Weight

400.272

InChI

InChI=1S/C20H18BrNO3/c21-15-7-5-14(6-8-15)19(24)22-11-9-20(10-12-22)13-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2

InChI Key

JARHFAHYPRLIQN-UHFFFAOYSA-N

SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.